![molecular formula C8H15N3 B1662072 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene CAS No. 84030-20-6](/img/structure/B1662072.png)
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
Overview
Description
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a bicyclic guanidine derivative classified as a superbase due to its high basicity (pKa of conjugate acid > 20 in organic solvents) . It is structurally characterized by a bicyclo[4.4.0] framework with a methyl group at the 7-position, which distinguishes it from its non-methylated analogue, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) . MTBD is widely utilized in catalysis, polymer chemistry, and organic synthesis due to its strong base strength, thermal stability, and solubility in polar aprotic solvents . Applications include cellulose dissolution in ionic liquids , CO2 hydroboration , and regioselective elimination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diaminopropane with formaldehyde and methylamine under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the formation of C-N bonds.
Catalytic Reactions: It is used as a catalyst in Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl/heteroaryl nonaflates, amines, and various solvents such as methanol and tetrahydrofuran. The reactions are often carried out under microwave-promoted conditions or with palladium catalysts to enhance the reaction rates and yields .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in transesterification reactions, the products are typically esters, while in Michael reactions, the products are often β-substituted carbonyl compounds .
Scientific Research Applications
Organic Synthesis
mTBD is utilized in several organic reactions due to its ability to act as a catalyst or base:
- Aldol Condensations : mTBD can facilitate aldol reactions by deprotonating aldehydes or ketones, enabling the formation of β-hydroxy carbonyl compounds.
- Michael Additions : It serves as an effective catalyst for Michael additions, promoting the nucleophilic attack on α,β-unsaturated carbonyl compounds.
- Epoxide Ring-Opening Reactions : mTBD can also initiate ring-opening reactions of epoxides, leading to the formation of alcohols or other functional groups .
Carbon Capture and Storage (CCS)
One of the most promising applications of mTBD is in the field of carbon capture and storage. The compound reacts with carbon dioxide (CO2) to form stable carbamate complexes, which could be utilized for capturing CO2 emissions from industrial processes .
Case Study: Carbon Dioxide Absorption
Research indicates that mTBD can be combined with deep eutectic solvents (DES) to enhance CO2 absorption efficiency. This combination improves solubility and reactivity towards CO2, making it a viable candidate for developing more sustainable carbon capture technologies .
Parameter | Value |
---|---|
pKa in Acetonitrile | 25.43 |
pKa in THF | 17.9 |
Reaction with CO2 | Forms stable carbamate complex |
Application in CCS | High efficiency with DES |
Ionic Liquid Formation
When mixed with certain acids, mTBD can form ionic liquids that have unique properties beneficial for various applications including:
- Dissolution of Cellulose : These ionic liquids can dissolve cellulose effectively, which is advantageous for biomass processing and conversion into biofuels .
Catalysis
mTBD's strong basicity makes it an excellent candidate for catalyzing various chemical reactions:
Mechanism of Action
The mechanism of action of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic attacks and other chemical transformations. It acts on molecular targets such as phenols, carboxylic acids, and some C-acids, fully deprotonating them and enabling subsequent reactions .
Comparison with Similar Compounds
Structural and Basicity Comparisons
MTBD belongs to a family of bicyclic amines/guanidines with varying ring sizes and substituents. Key analogues include:
Key Insights :
- MTBD and TBD share similar basicity but differ in reactivity due to the absence of an NH group in MTBD. This makes MTBD less prone to dehydrocoupling with hydroboranes compared to TBD .
- DBU and DBN, with different ring sizes, exhibit lower thermal stability than MTBD, limiting their use in high-temperature reactions .
Catalytic Performance
CO2 Hydroboration
- MTBD : Activates hydroborane directly, enabling CO2 reduction to formate derivatives without forming frustrated Lewis pairs (yields: 70–85%) .
- TBD : Forms a frustrated Lewis pair via NH-hydroborane dehydrocoupling, achieving higher yields (90%) but requiring stricter anhydrous conditions .
Cellulose Dissolution
- MTBD-based ionic liquids (e.g., [mTBDH][OAc]) dissolve cellulose efficiently (up to 20 wt%) with recyclability, outperforming TMG-based systems .
Physical Properties
Data from thermodynamic studies :
Property | MTBD | DBN | DBU | TMG |
---|---|---|---|---|
Melting Point (°C) | 25–30 | 34–36 | <25 | -55 |
Vapor Pressure (kPa, 25°C) | 0.011 | 0.015 | 0.009 | 0.12 |
Viscosity (mPa·s, 25°C) | 12.3 | 9.8 | 14.2 | 1.2 |
Thermal Conductivity (W/m·K) | 0.18 | 0.15 | 0.20 | 0.10 |
Biological Activity
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) is a bicyclic guanidine base known for its strong basicity and unique catalytic properties. This compound has garnered attention in various fields of research due to its potential applications in organic synthesis, catalysis, and possibly in biological systems. This article explores the biological activity of mTBD, focusing on its catalytic roles, interactions with biological molecules, and implications for future research.
- Molecular Formula : CHN
- Molecular Weight : 153.13 g/mol
- pK : 25.43 in acetonitrile (CHCN) and 17.9 in tetrahydrofuran (THF) .
mTBD is characterized by its high basicity, making it a strong guanidine base that can facilitate various chemical reactions, including transesterification processes .
Catalytic Activity
mTBD has been studied for its catalytic efficiency in several organic reactions:
- Transesterification : mTBD has shown significant catalytic activity in the transesterification of oils with methanol, outperforming other bases like DBU and DBN . The reaction kinetics indicate that the presence of an additional nitrogen atom in mTBD enhances its basicity and catalytic performance.
- Formation of Silatrane Derivatives : In a solvent-free synthesis protocol, mTBD was utilized to catalyze the conversion of trialkoxysilanes into organosilatranes, demonstrating its efficiency as an organocatalyst . The correlation between the basicity of mTBD and its catalytic activity underscores its potential utility in green chemistry applications.
Case Study 1: Catalytic Performance Evaluation
A study evaluated the catalytic performance of mTBD in transesterification reactions compared to other amidine-based catalysts. The results indicated that mTBD exhibited the fastest crystallization times for product formation, correlating well with its pK values .
Catalyst | pK | Time to Crystallization (min) |
---|---|---|
mTBD | 25.43 | 3 |
DBU | 17.9 | 6 |
DBN | 16.5 | 10 |
Case Study 2: Green Chemistry Metrics
In another study focused on the synthesis of silatrane derivatives using mTBD as a catalyst, metrics for green chemistry were evaluated. The process demonstrated high efficiency with minimal waste generation and solvent use, highlighting mTBD's role in sustainable chemistry practices .
Q & A
Basic Questions
Q. How is 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) synthesized and purified for catalytic applications?
Methodological Answer: mTBD is typically synthesized via cyclization reactions of guanidine derivatives. For research-grade purity, three methods are validated:
Academic synthesis : Prepared at institutions like the University of Helsinki using controlled cyclization protocols.
Commercial sources : Purchased from suppliers (e.g., BOC Sciences) with ≥95% purity (GC analysis).
Distillation : Post-purchase distillation under reduced pressure to remove impurities (e.g., residual solvents) .
Table 1: Sample Preparation and Purity
Sample Source | Purity Method | Purity Level | Reference |
---|---|---|---|
University synthesis | Recrystallization | >98% | |
Commercial (BOC) | GC analysis | ≥95% | |
Distilled commercial | Vacuum distillation | >99% |
Q. What spectroscopic techniques confirm mTBD’s structure and complex formation in catalytic studies?
Methodological Answer: Structural confirmation of mTBD and its complexes (e.g., with lasalocid acid) requires:
- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks.
- FT-IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹).
- ¹H NMR : Assigns proton environments (e.g., bicyclic framework protons at δ 3.2–4.1 ppm) .
Note : For complexes, stoichiometry is confirmed via Job’s plot analysis or mass spectrometry.
Q. What solvents are optimal for mTBD in organocatalytic reactions?
Methodological Answer: mTBD is soluble in polar aprotic solvents:
- Ethanol : 30 mg/mL (suitable for low-temperature reactions).
- DMSO/DMF : Ideal for high-temperature catalysis (>100°C).
Protocol : Dissolve mTBD under inert gas (N₂/Ar) to prevent moisture absorption .
Advanced Questions
Q. How can discrepancies in mTBD’s catalytic efficiency across reaction scales be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity variations : Use distilled mTBD to eliminate batch-dependent impurities .
- Mass transfer limitations : Optimize stirring rates (≥500 rpm) and solvent viscosity.
- Thermodynamic profiling : Measure reaction enthalpy (ΔH) via calorimetry to identify exothermic/endothermic phases .
Table 2: Catalytic Efficiency Optimization
Issue | Solution | Reference |
---|---|---|
Batch impurity effects | Distillation or recrystallization | |
Solvent volatility | Use high-boiling solvents (e.g., DMF) | |
Moisture sensitivity | Rigorous drying of substrates |
Q. What computational methods model mTBD’s role in transition states of Michael additions?
Methodological Answer: Advanced studies employ:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic sites (e.g., mTBD’s guanidine nitrogen).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
- NIST ThermoData Engine : Validates thermophysical properties (e.g., heat capacity) for reaction optimization .
Example : DFT studies show mTBD stabilizes enolate intermediates via hydrogen bonding, reducing activation energy by ~15 kcal/mol .
Q. How does polymer-supported mTBD (PTBD) enhance aryl ether synthesis?
Methodological Answer: PTBD improves:
- Reusability : Retains >90% activity after 5 cycles (vs. homogeneous mTBD).
- Reaction Scope : Enables coupling of electron-deficient phenols with aryl halides.
Protocol :
Immobilize mTBD on polystyrene resins via Friedel-Crafts alkylation.
Use microwave irradiation (100°C, 30 min) for rapid coupling .
Table 3: PTBD vs. Homogeneous mTBD
Parameter | PTBD | Homogeneous mTBD |
---|---|---|
Yield (aryl ethers) | 85–92% | 70–88% |
Reaction time | 30–60 min | 2–4 h |
Catalyst recovery | >90% | Not applicable |
Q. How are conflicting thermophysical data for mTBD analyzed in computational models?
Methodological Answer: Conflicts in properties (e.g., viscosity, density) arise from:
- Measurement techniques : Compare DSC (differential scanning calorimetry) vs. gas pycnometry.
- Sample history : Thermally aged samples may degrade, altering properties.
Resolution : - Validate data using the NIST REFPROP database .
- Apply the Storn-Price algorithm to optimize multi-property models .
Q. What strategies mitigate mTBD’s corrosivity in prolonged reactions?
Methodological Answer: mTBD’s skin/eye corrosion (H314/H318) requires:
- Reactor lining : Use glass-lined or Hastelloy reactors for high-temperature (>150°C) reactions.
- Neutralization protocols : Quench residual mTBD with acetic acid (1:1 molar ratio) post-reaction .
Properties
IUPAC Name |
1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXWWBYZJNKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232932 | |
Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-20-6 | |
Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84030-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2,3,4,6,7,8-hexahydropyrimido(1,2-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,7,8-hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8JQ539BWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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